

Application Notes and Protocols: Azide MegaStokes Dye 735 for STED Microscopy

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Compound of Interest

Compound Name: Azide MegaStokes dye 735

Cat. No.: B12057196

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Azide MegaStokes Dye 735** in Stimulated Emission Depletion (STED) microscopy. Due to the limited availability of specific performance data for this dye in STED applications, this document combines the known properties of the dye with established protocols for click chemistry and STED imaging of spectrally similar fluorophores. Optimization of the provided protocols is highly recommended for specific experimental setups.

Introduction to Azide MegaStokes Dye 735

Azide MegaStokes Dye 735 is a far-red fluorescent dye featuring a large Stokes shift and an azide functional group for bioorthogonal labeling via click chemistry. Its spectral properties suggest its potential for super-resolution imaging techniques such as STED microscopy, particularly in multi-color imaging experiments where its large Stokes shift can help minimize spectral crosstalk. The azide moiety allows for the covalent labeling of alkyne-modified biomolecules in a highly specific manner, enabling the visualization of a wide range of targets, including proteins, nucleic acids, and glycans.

Performance and Specifications

Quantitative performance data for **Azide MegaStokes Dye 735** in aqueous buffers suitable for microscopy is not readily available in the public domain. The following table summarizes the known specifications.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	586 nm (in ethanol)	[1]
Emission Maximum (λ_{em})	735 nm (in ethanol)	[1]
Molar Absorbance	50,000 M ⁻¹ cm ⁻¹	[1]
Stokes Shift	~149 nm	
Functional Group	Azide (-N ₃)	
Quantum Yield (Aqueous)	Not available	
Fluorescence Lifetime (Aqueous)	Not available	
Recommended STED Laser	750 - 780 nm (theoretical)	

Experimental Protocols

Protocol for Cellular Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of alkyne-modified biomolecules in fixed and permeabilized cells with **Azide MegaStokes Dye 735**.

Materials:

- Cells cultured on coverslips with alkyne-modified biomolecules
- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- **Azide MegaStokes Dye 735**

- Copper (II) sulfate (CuSO_4)
- Copper-coordinating ligand (e.g., TBTA)
- Reducing agent (e.g., Sodium ascorbate)
- Mounting medium suitable for STED microscopy

Procedure:

- Cell Culture and Fixation:
 - Culture cells on high-quality coverslips suitable for microscopy (e.g., #1.5H).
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking (Optional but Recommended):
 - Incubate the cells with a blocking buffer for 30 minutes to reduce non-specific background staining.
- Click Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 100 μL reaction volume:
 - 1 μM **Azide MegaStokes Dye 735**
 - 100 μM CuSO_4

- 500 μ M TBTA
- 1 mM Sodium ascorbate
- (Dilute all components in PBS)
- Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unreacted components.
- Mounting:
 - Mount the coverslip onto a microscope slide using a mounting medium with a refractive index optimized for STED microscopy (e.g., ~1.52).

Protocol for STED Microscopy Imaging

This protocol provides a general guideline for imaging **Azide MegaStokes Dye 735** with a STED microscope. Instrument-specific settings will require optimization.

Instrumentation:

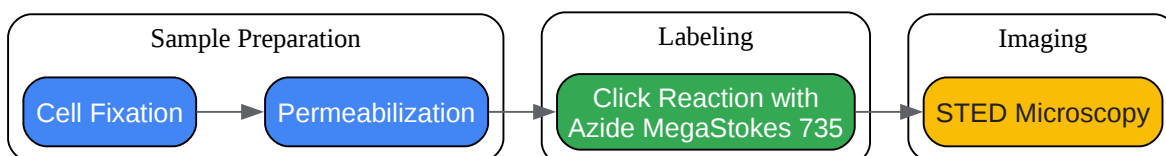
- A STED microscope equipped with appropriate excitation and depletion lasers.

Procedure:

- Microscope Setup:
 - Turn on the microscope, lasers, and detectors.
 - Place the prepared slide on the microscope stage.
- Locate the Sample:
 - Using a low-power objective and conventional confocal imaging mode, locate the region of interest.

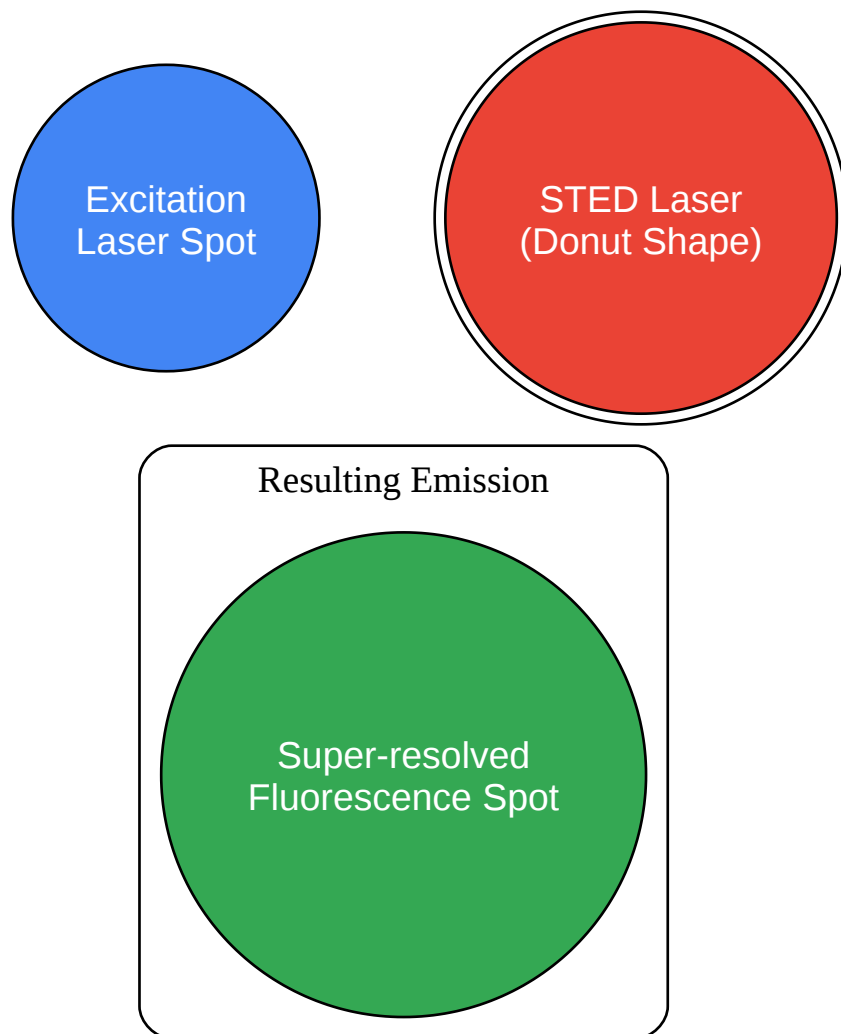
- Excitation and Detection Settings:
 - Excitation: Use a laser line close to the dye's excitation maximum, such as a 580-595 nm laser.
 - Detection: Set the detection window to capture the emission of the dye, for example, 700-750 nm. This will help to separate the fluorescence signal from the STED laser wavelength.
 - Pinhole: Adjust the pinhole to 1 Airy unit for optimal confocal sectioning.
- STED Imaging:
 - STED Laser: Based on the emission spectrum of Azide MegaStokes 735, a STED laser in the range of 750-780 nm is recommended. A 775 nm depletion laser is a common option on many commercial systems.
 - STED Laser Power: Start with a low STED laser power and gradually increase it to achieve the desired resolution improvement. Be mindful that high STED power can lead to photobleaching.
 - Image Acquisition: Acquire STED images, optimizing parameters such as pixel size, scan speed, and averaging to obtain a good signal-to-noise ratio.
 - Gated STED (gSTED): If available, utilize gated STED to further improve resolution and reduce background by time-gating the detection to collect photons with a shorter lifetime.

Visualizations



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Figure 1. Experimental workflow for labeling and imaging with **Azide MegaStokes Dye 735**.



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References

- 1. docs.research.missouri.edu [docs.research.missouri.edu]

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